Molecular Weight and Atom Economy Advantage over N-Substituted Analogs
2-Isopropylamino-1-pyrazin-2-yl-ethanone (MW 179.22) offers a significant molecular weight advantage over its closest functionalized analogs, making it a superior starting point for fragment-based drug discovery where lower molecular weight cores are preferred . The analog 2-((2-Aminoethyl)(isopropyl)amino)-1-(pyrazin-2-yl)ethanone (CAS 1353955-93-7) has a MW of 222.29, while 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone (CAS 1353956-36-1) has a MW of 223.27. The target compound is 19.3% lighter than both, providing more room for growth during hit-to-lead optimization .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 179.22 |
| Comparator Or Baseline | 2-((2-Aminoethyl)(isopropyl)amino)-1-(pyrazin-2-yl)ethanone: 222.29; 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone: 223.27 |
| Quantified Difference | Target is 19.3% lower MW than aminoethyl analog; 19.7% lower than hydroxyethyl analog |
| Conditions | Calculated from molecular formula (C9H13N3O vs C11H18N4O vs C11H17N3O2) |
Why This Matters
A lower molecular weight scaffold is a critical selection criterion for fragment-based screening and ensures compliance with Lipinski's Rule of Five during lead optimization.
